Reveromycin B -

Reveromycin B

Catalog Number: EVT-1581019
CAS Number:
Molecular Formula: C36H52O11
Molecular Weight: 660.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reveromycin B is a natural product belonging to the reveromycin family. It was first isolated from a soil actinomycete of the genus Streptomyces. [] Reveromycin B is a polyketide-type antibiotic. [] It is known for its inhibitory activity against epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells. [] Reveromycin B has garnered interest in scientific research due to its unique structure and biological activities, particularly its potential as an antitumor agent.

Reveromycin A

    Compound Description: Reveromycin A, similar to Reveromycin B, belongs to a novel family of natural products derived from a soil actinomycete of the genus Streptomyces []. Both compounds exhibit inhibitory effects on eukaryotic cell growth, potentially by interacting with elements associated with the epidermal growth factor receptor pathway []. Notably, Reveromycin A demonstrates a more potent inhibitory effect on protein synthesis in eukaryotic cells compared to Reveromycin B [].

    Relevance: Reveromycin A shares a close structural resemblance to Reveromycin B, differing primarily in the spiroketal core. While Reveromycin A features a [, ] spiroketal core, Reveromycin B possesses a [, ] spiroketal core []. This structural difference contributes to their distinct biological activities. Despite these differences, the structural similarities between Reveromycin A and Reveromycin B make Reveromycin A a crucial reference point for understanding the structure-activity relationships within this class of compounds.

C19-epi-Reveromycin B

    Compound Description: C19-epi-Reveromycin B represents a synthetic epimer of Reveromycin B, differing in the stereochemistry at the C19 position [].

    Relevance: The successful synthesis of C19-epi-Reveromycin B alongside Reveromycin B [] provides a unique opportunity for investigating the impact of stereochemistry on the biological activity of Reveromycin B. Comparing the activities of these two compounds could elucidate the significance of the C19 stereocenter for the biological function of Reveromycin B.

Compound 13 (Chiral Methylene Pyran)

    Compound Description: This chiral methylene pyran serves as a crucial starting material in the total synthesis of Reveromycin B [].

    Relevance: The use of Compound 13 in the total synthesis of Reveromycin B [] highlights its significance as a building block for constructing the complex structure of Reveromycin B. It showcases the strategic disconnections and synthetic manipulations employed in accessing this natural product.

Compound 11 (6,6-spiroketal)

    Compound Description: Compound 11, a 6,6-spiroketal, is a key intermediate in the total synthesis of Reveromycin B []. It results from an inverse electron demand hetero-Diels-Alder reaction between a dienophile (Compound 13) and a diene (Compound 12) [].

    Relevance: Compound 11 represents a pivotal intermediate in the construction of the 5,6-spiroketal core of Reveromycin B []. Understanding its synthesis and subsequent transformations provides valuable insights into the synthetic strategy employed for assembling the core structure of Reveromycin B.

Compound 9 (5,6-spiroketal aldehyde)

    Compound Description: This 5,6-spiroketal aldehyde (Compound 9) is derived from Compound 11 via oxidation and acid-catalyzed rearrangement []. It serves as a crucial intermediate in the total synthesis of Reveromycin B [].

    Relevance: Compound 9 represents the fully formed spiroketal core of Reveromycin B, signifying a significant milestone in the total synthesis []. Its successful synthesis demonstrates the effective manipulation of the initial 6,6-spiroketal (Compound 11) to arrive at the desired 5,6-spiroketal core of Reveromycin B.

    Compound Description: Compound 8 represents the complete spiroketal core of Reveromycin B, modified with protective groups and suitable functionalities for the subsequent attachment of side chains [].

    Relevance: The synthesis of Compound 8 marks a crucial stage in the total synthesis of Reveromycin B, as it provides a platform for the subsequent introduction of the complex side chains present in the natural product [].

Compound 6 (Reveromycin A derivative)

    Compound Description: Compound 6 is a synthetic derivative of Reveromycin A, designed to confirm the stereochemistry of the spiroketal segment in the synthesized Reveromycin B [].

    Relevance: By correlating the spectral data and properties of Compound 6 with those of the naturally occurring Reveromycin A, researchers could confidently confirm the stereochemical integrity of their synthetic route toward Reveromycin B []. This approach underscores the importance of chemical synthesis in confirming the structures of natural products and their analogues.

Overview

Reveromycin B is a natural product belonging to the class of reveromycins, which are known for their biological activities, particularly as inhibitors of protein synthesis. Reveromycin B has garnered attention due to its potential therapeutic applications, especially in cancer treatment and other diseases related to protein synthesis dysregulation.

Source

Reveromycin B is produced by certain strains of Streptomyces, a genus of actinobacteria that are prolific producers of bioactive compounds. The biosynthesis of reveromycin B involves a complex gene cluster that has been characterized to enhance its production through various biochemical pathways .

Classification

Reveromycin B is classified as a polyketide antibiotic. Polyketides are synthesized by the polymerization of acetyl and propionyl units, leading to a diverse array of structures and biological activities. Reveromycin B's structure includes a spiroketal moiety, which is significant for its biological function .

Synthesis Analysis

The total synthesis of reveromycin B has been achieved through various methodologies. The most notable approaches involve stereoselective and convergent synthesis techniques.

Methods and Technical Details

  1. Stereoselective Total Synthesis: The first total synthesis of reveromycin B was reported using a 16-step sequence that constructed the essential spiroketal system. Key reactions included modified Negishi coupling for carbon-carbon bond formation and Kishi-Nozaki reactions for constructing the spiroketal framework .
  2. Convergent Synthesis: The synthetic strategy employed convergent approaches where different fragments are synthesized separately and then combined. This method enhances efficiency and allows for better control over stereochemistry .
  3. Key Reactions:
    • Modified Negishi Coupling: This reaction was crucial for forming the C7-C8 bond in the reveromycin structure.
    • Kishi-Nozaki Reaction: Utilized for constructing the C19-C20 bond, integral to the spiroketal structure .
Molecular Structure Analysis

Structure and Data

Reveromycin B features a complex molecular structure characterized by:

  • Molecular Formula: C21H30O5
  • Molecular Weight: Approximately 362.46 g/mol
  • Functional Groups: Contains hydroxyl groups, carboxylic acid derivatives, and a unique spiroketal configuration.

The structural representation includes multiple stereocenters, contributing to its biological activity and specificity in targeting protein synthesis mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Reveromycin B undergoes various chemical reactions that are pivotal for its synthesis and modification:

  1. Hydrogenation Reactions: These reactions can modify functional groups such as esters into corresponding acids or alcohols, impacting biological activity.
  2. Esterification and Hydrolysis: These processes are crucial for generating derivatives that may enhance or alter the compound's efficacy against specific biological targets .
  3. Modification of Functional Groups: Chemical modifications at specific sites (e.g., C18 hydroxyl group) have been shown to influence the activity against isoleucyl-tRNA synthetase, a key enzyme in protein synthesis .
Mechanism of Action

Reveromycin B exerts its biological effects primarily through inhibition of protein synthesis:

  1. Target Enzyme: The primary target identified is isoleucyl-tRNA synthetase, which is essential for the translation process in cells.
  2. Inhibition Process: Reveromycin B binds to the active site of isoleucyl-tRNA synthetase, preventing the incorporation of isoleucine into nascent polypeptides, thereby halting protein synthesis .
  3. Biological Activity Data: Studies have shown that reveromycin B exhibits strong inhibitory activity with an IC50 value as low as 1.3 ng/mL against isoleucyl-tRNA synthetase, indicating potent biological action .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Reveromycin B typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stability can vary based on pH and environmental conditions; light-sensitive compounds often require protection from UV exposure during storage.

Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) used to confirm purity and structural integrity during synthesis processes .

Applications

Reveromycin B has significant potential applications in scientific research:

  1. Anticancer Research: Due to its ability to inhibit protein synthesis, it is being studied for potential use in cancer therapies where rapid cell proliferation occurs.
  2. Antifungal Activity: Research indicates possible antifungal properties, making it relevant for developing new antifungal agents .
  3. Biological Studies: Reveromycin B serves as a valuable tool in studying protein synthesis mechanisms and developing inhibitors that can target specific pathways in disease states.
Biosynthesis and Enzymatic Pathways of Reveromycin B

Reveromycin B (RM-B) belongs to the reveromycin family of polyketide natural products characterized by a complex spiroacetal core and significant bioactivities. Its biosynthesis in Streptomyces species involves highly coordinated enzymatic processes governed by dedicated gene clusters, which enable precise structural assembly and functionalization.

Gene Cluster Identification and Functional Annotation

Genomic Context of Reveromycin B Biosynthetic Gene Clusters in Streptomyces spp.

The biosynthetic machinery for reveromycins is encoded within a 91-kb gene cluster (GenBank: AB568601.1) in Streptomyces sp. SN-593, now reclassified as Actinacidiphila reveromycinica SN-593 [6] [7]. This cluster comprises 21 open reading frames, including polyketide synthases (PKSs), tailoring enzymes, and regulatory elements. Key regulatory genes revP, revQ, and revU encode transcriptional activators: RevQ is a Streptomyces antibiotic regulatory protein (SARP), while RevU belongs to the LuxR family of regulators [4] [7]. The revU gene is indispensable, as its disruption abolishes reveromycin production entirely. External chemical inducers like β-carboline biomediators (e.g., BR-1) bind RevU, enhancing its affinity for promoter regions and upregulating the entire cluster [4] [5]. Flanking genes include transporters and oxidoreductases, suggesting coordinated efflux and redox maintenance during biosynthesis.

Table 1: Core Components of the Reveromycin Biosynthetic Gene Cluster

GeneProtein FunctionRole in RM-B Biosynthesis
revA, revB, revC, revDModular Polyketide Synthases (PKSs)Assembly of polyketide backbone
revGDihydroxy Ketone SynthaseInitiates spiroacetal formation
revJSpiroacetal SynthaseCatalyzes stereospecific cyclization
revICytochrome P450 Oxygenase (CYP107E6)C18-hydroxylation of RM-T precursor
revULuxR Family Transcriptional RegulatorCluster-wide gene expression activation
revQSARP Family Transcriptional RegulatorPositive pathway control

Role of Modular Polyketide Synthases (PKSs) in Reveromycin B Assembly

Reveromycin B’s carbon skeleton is assembled by four multifunctional PKSs (RevA, RevB, RevC, RevD) organized in a type I modular architecture [7] [10]. These PKSs operate via an assembly-line mechanism, where each module incorporates and modifies specific extender units:

  • Module Architecture: RevA and RevD house starter modules that load acetate units, while RevB and RevC incorporate malonyl-CoA and methylmalonyl-CoA extenders, introducing methyl branches that define Reveromycin B’s alkyl side chains [8] [10].
  • Domain Functions: Each module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. The AT domains exhibit stringent specificity—malonyl-CoA is incorporated at C5–C7 positions, and methylmalonyl-CoA at C12–C14, establishing Reveromycin B’s stereochemistry [8] [10].
  • Reductive Processing: Ketoreductase (KR) domains in RevA and RevC generate hydroxyl groups, while dehydratase (DH) domains catalyze olefin formation in Reveromycin B’s polyene chain [7].

Post-assembly, the linear polyketide undergoes cyclization and oxidative tailoring to form Reveromycin B’s signature 5,6-spiroacetal core, distinguishing it from the 6,6-spiroacetal in Reveromycin A [6] [10].

Key Enzymatic Mechanisms

Stereospecific Spiroacetal Formation Mediated by RevG and RevJ Homologs

The spiroacetal core is pivotal for Reveromycin B’s bioactivity and is synthesized via a conserved two-step enzymatic cascade:

  • RevG Catalysis: This dihydroxy ketone synthase converts a linear β-ketoester intermediate into a 1,3-dihydroxyketone precursor. RevG’s dehydrogenase activity establishes the C9 and C11 hydroxyl groups essential for subsequent cyclization [1] [8].
  • RevJ Cyclization: The spiroacetal synthase RevJ then orchestrates stereospecific transacetalization. It positions the C9/C11 diol and C13 carbonyl groups for nucleophilic attack, forming Reveromycin B’s 5,6-spiroacetal system with S-configuration at the spirocenter [6] [8]. A conserved His-Asp dyad in RevJ’s active site acts as a general acid-base catalyst, ensuring stereochemical fidelity [8].

Notably, Reveromycin B’s 5,6-spiroacetal configuration is thermodynamically favored over Reveromycin A’s 6,6-system, reducing susceptibility to acid-catalyzed rearrangement and enhancing molecular stability [6] [10].

Post-PKS Modifications: Oxygenation and Side-Chain Functionalization

Late-stage functionalization diversifies reveromycin structures:

  • P450revI Oxygenation: Wild-type P450revI catalyzes C18-hydroxylation of the biosynthetic intermediate RM-T (reveromycin T), priming it for hemisuccinate attachment to form Reveromycin A [2] [6]. However, Reveromycin B lacks this hemisuccinate, arising instead from non-enzymatic rearrangement of Reveromycin A under acidic conditions [6] [10].
  • Engineered P450revI Mutants: Rational mutagenesis of P450revI altered regioselectivity. The A241L mutant shifts hydroxylation from C18 to C17 of RM-T, yielding 17-hydroxy-RM-T. This derivative undergoes enzymatic hemisuccinylation to form 17-hemisuccinyloxy-RM-T, a novel reveromycin variant [6]. The mutation repositions the substrate’s C17 toward the heme iron (distance: 3.8 Å) via steric hindrance from Leu241 [6].

Table 2: P450revI Mutants and Altered Regioselectivity

P450revI VariantCatalytic ActivityProductStructural Impact
Wild-TypeC18-hydroxylation of RM-TRM-T1 (18-hydroxy-RM-T)Precursor for Reveromycin A
A241LC17-hydroxylation of RM-T17-Hydroxy-RM-TStabilized 6,6-spiroacetal core
S89M/L287V/V391ITrace C17-hydroxylationMinor novel derivativesReduced catalytic efficiency

Precursor Incorporation and Metabolic Engineering

Isotopic Labeling Studies to Elucidate Biosynthetic Intermediates

Stable isotope feeding has clarified Reveromycin B’s biosynthetic logic:

  • Acetate/Propionate Incorporation: [1-¹³C]-acetate and [1-¹³C]-propionate labeling revealed seven acetate and three propionate units in Reveromycin B’s backbone, consistent with PKS module predictions [8] [10]. NMR analysis of labeled intermediates confirmed methylmalonyl-CoA-derived branches at C12 and C14.
  • Advanced Platforms: The IsoAnalyst platform uses parallel ¹⁵N-labeling (e.g., [1-¹⁵N]-glutamate) to detect pathway intermediates via mass shifts in LC-MS, enabling rapid identification of low-abundance reveromycin precursors [3].

Heterologous Expression Systems for Pathway Optimization

Engineered host systems overcome native regulatory bottlenecks:

  • Streptomyces lividans TK23: Expressing revU in this heterologous host activated reveromycin production without β-carboline inducers, confirming RevU’s master regulator role [4] [5].
  • Terpenoid Platform: Streptomyces sp. SN-593 was repurposed as a terpenoid production chassis by optimizing the mevalonate pathway. This platform enhanced acetyl-CoA flux, increasing Reveromycin B titers 6-fold (72 mg/L) [1] [5].
  • Elicitor-Driven Production: Sub-μM β-carboline biomediators (e.g., BR-1) upregulated revU expression, elevating Reveromycin B yields without impairing growth. BR-1’s EC₅₀ for RevU-promoter binding was 182 nM [4] [5].

These approaches exemplify how pathway refactoring and chemical inducers can unlock the biosynthetic potential of reveromycin-producing strains.

Properties

Product Name

Reveromycin B

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

Molecular Formula

C36H52O11

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1

InChI Key

XVFQIVPMOPJEIO-OXVOKJAASA-N

SMILES

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Synonyms

everomycin B
reveromycin-B

Canonical SMILES

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Isomeric SMILES

CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O

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